molecular formula C25H24N4O4S B2807601 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-47-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2807601
CAS No.: 1105245-47-3
M. Wt: 476.55
InChI Key: UWUVQHPXAPEJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines in Drug Synthesis

Pyrazolo[3,4-b]pyridines and their derivatives are critical intermediates in the synthesis of pharmacologically active compounds. For instance, the X-ray powder diffraction data reported for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, underscore its importance in the synthesis of the anticoagulant, apixaban (Qing Wang et al., 2017). This highlights the role of pyrazolo[3,4-b]pyridine derivatives in developing therapeutic agents with significant clinical use.

Antimicrobial and Antitumor Activities

Compounds within this chemical family have shown promising antimicrobial and antitumor activities. For example, some pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for cancer therapy development (Ashraf S. Hassan et al., 2014).

Molecular Interaction and Binding Studies

The interaction of structurally related compounds with biological targets is a critical area of study, as exemplified by the molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (J. Shim et al., 2002). Such studies offer insights into the mechanism of action of these compounds, facilitating the design of more effective and selective therapeutic agents.

Synthesis and Characterization

The synthesis and structural characterization of pyrazolo[3,4-b]pyridine derivatives are fundamental to expanding their scientific applications. Novel synthetic routes and characterization techniques provide valuable information on the properties and potential utility of these compounds in various domains, including material science and drug development (N. Khalifa et al., 2017).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-9-6-10-20(13-18)33-2)14-22(17-7-4-3-5-8-17)27-24(23)29(28-16)19-11-12-34(31,32)15-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVQHPXAPEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.